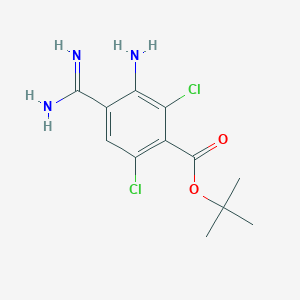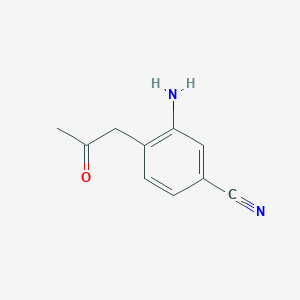
C19H18BrNO4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of fumaric acid and is characterized by the presence of a bromophenyl group and an isopropoxyphenyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester typically involves the esterification of fumaric acid with 4-isopropoxyphenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester: undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Fumaric acid, monoamide, N-(2-chlorophenyl)-, 4-isopropoxyphenyl ester
- Fumaric acid, monoamide, N-(2-fluorophenyl)-, 4-isopropoxyphenyl ester
- Fumaric acid, monoamide, N-(2-iodophenyl)-, 4-isopropoxyphenyl ester
Uniqueness
Fumaric acid, monoamide, N-(2-bromophenyl)-, 4-isopropoxyphenyl ester: is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for medicinal chemistry research.
Propiedades
Fórmula molecular |
C19H18BrNO4 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |
InChI |
InChI=1S/C19H18BrNO4/c20-10-9-19(21,17(22)23)18(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11,21H2,(H,22,23)/t19-/m0/s1 |
Clave InChI |
QNMFEGYIKJOGMR-IBGZPJMESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@](CCBr)(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCBr)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


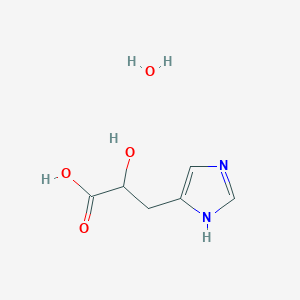
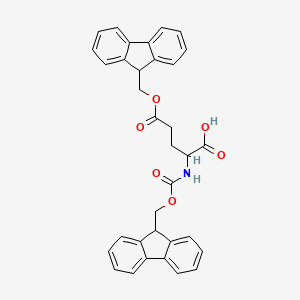

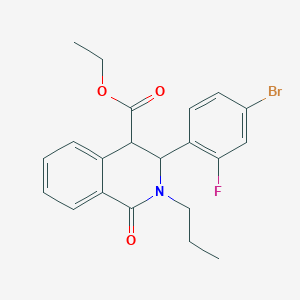
![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
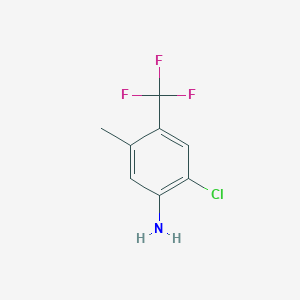

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)

![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)

